molecular formula C7H10O4 B1419818 5,8-Dioxaspiro[3.4]octane-2-carboxylic acid CAS No. 1001907-64-7

5,8-Dioxaspiro[3.4]octane-2-carboxylic acid

Cat. No. B1419818
M. Wt: 158.15 g/mol
InChI Key: PGWGOPXPTJDZKT-UHFFFAOYSA-N
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Description

5,8-Dioxaspiro[3.4]octane-2-carboxylic acid, also known as DOCA, is a cyclic organic compound that contains a spiro structure. The molecular formula of this compound is C7H10O4 and it has a molecular weight of 158.152 .


Molecular Structure Analysis

The molecular structure of 5,8-Dioxaspiro[3.4]octane-2-carboxylic acid consists of a spirocyclic core with two oxygen atoms incorporated in the ring system . The exact structure can be found in various chemical databases .

Scientific Research Applications

Synthesis and Chemical Reactions

5,8-Dioxaspiro[3.4]octane-2-carboxylic acid and its derivatives play a significant role in the field of organic synthesis. Studies have explored various reactions involving this compound, leading to the formation of complex molecular structures:

  • Hydrolysis and Derivative Formation: Hydrolysis of related compounds in the presence of sulfuric acid or hydrogen bromide leads to the formation of various organic derivatives, such as tetracyanocyclopropane-1-carboxylic acid and 1,3-dicyanocyclopropane-1,2-dicarboxamide (Kayukova et al., 2007).
  • Reactions with Nucleophiles: Reactions with O-centered nucleophiles have been shown to produce alkyl 2,2,3,3-tetracyanocyclopropanecarboxylates and other complex compounds, expanding the versatility of this compound in synthetic chemistry (Kayukova et al., 2006).
  • Cycloaddition Reactions: Cycloaddition reactions with Schiff bases produce spiro compounds, highlighting the potential of this compound in creating novel molecular architectures (Tsuno et al., 2006).

Supramolecular Chemistry and Crystallography

The structural characteristics of 5,8-Dioxaspiro[3.4]octane-2-carboxylic acid and its derivatives make them suitable for studies in supramolecular chemistry:

  • Supramolecular Aggregation: The crystal structures of certain hydroxycarboxylic acid derivatives reveal the influence of the conformation of hydroxymethyl groups on the dimensionality of the supramolecular structures, forming one- or two-dimensional arrangements via hydrogen bonds (Foces-Foces et al., 2005).

Material Science and Corrosion Inhibition

Derivatives of 5,8-Dioxaspiro[3.4]octane-2-carboxylic acid have shown potential in material science, particularly in the field of corrosion inhibition:

  • Corrosion Inhibition: Spirocyclopropane derivatives have been studied for their effectiveness in protecting materials like mild steel in acidic environments. These compounds have shown good inhibition properties, demonstrating their potential in material protection and sustainability (Chafiq et al., 2020).

Safety And Hazards

According to the Safety Data Sheet, this compound is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

5,8-dioxaspiro[3.4]octane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c8-6(9)5-3-7(4-5)10-1-2-11-7/h5H,1-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGWGOPXPTJDZKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(O1)CC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90669726
Record name 5,8-Dioxaspiro[3.4]octane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90669726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,8-Dioxaspiro[3.4]octane-2-carboxylic acid

CAS RN

1001907-64-7
Record name 5,8-Dioxaspiro[3.4]octane-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1001907-64-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,8-Dioxaspiro[3.4]octane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90669726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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